molecular formula C8H8FNO3 B2388622 2-Amino-6-fluoro-4-methoxybenzoic acid CAS No. 1509199-36-3

2-Amino-6-fluoro-4-methoxybenzoic acid

Cat. No.: B2388622
CAS No.: 1509199-36-3
M. Wt: 185.154
InChI Key: DOFLQHWWFBNTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound is characterized by the presence of an amino group, a fluoro substituent, and a methoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-fluoro-4-methoxybenzoic acid typically involves the nitration of 6-fluoro-2-nitrobenzoic acid followed by reduction. For instance, a common method involves the reduction of 6-fluoro-2-nitrobenzoic acid using hydrazine hydrate in the presence of a catalyst such as molybdenum dioxide and activated carbon .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-fluoro-4-methoxybenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The exact mechanism of action for 2-amino-6-fluoro-4-methoxybenzoic acid is not well-documented. its functional groups suggest it may interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence enzyme activity, protein folding, and receptor binding.

Properties

IUPAC Name

2-amino-6-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFLQHWWFBNTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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